{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
CAS No.:
Cat. No.: VC2184929
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline |
| Standard InChI | InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 |
| Standard InChI Key | ZFKKFYFTGRHWSA-UHFFFAOYSA-N |
| SMILES | CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C |
| Canonical SMILES | CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C |
Introduction
Chemical Identity and Structure
Chemical Nomenclature and Identification
The compound {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine possesses multiple identifiers and nomenclature designations within the chemical literature and databases. A comprehensive overview of these identifiers is presented in Table 1, providing researchers with the necessary reference information for database searches and literature reviews .
Table 1: Chemical Identifiers of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 345990-93-4 |
| PubChem CID | 3150902 |
| IUPAC Name | 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline |
| Molecular Formula | C16H24N2O2S |
| InChI | InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3 |
| InChIKey | ZFKKFYFTGRHWSA-UHFFFAOYSA-N |
| SMILES | CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)N)C)C |
| ChEMBL ID | CHEMBL1576645 |
This compound has numerous synonyms in the chemical literature, including 4-((1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)aniline and (4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl)amine . These alternative names reflect different naming conventions but refer to the identical chemical structure. The systematic IUPAC name provides the most comprehensive structural information, delineating each functional group and its position within the molecule .
Structural Characteristics
The compound exhibits a complex three-dimensional structure with distinct structural domains. The core framework consists of a 6-azabicyclo[3.2.1]octane ring system, which forms a rigid bicyclic structure with a nitrogen atom at the 6-position . This bicyclic structure is substituted with three methyl groups: one at position 1 and two geminal methyl groups at position 3, creating the 1,3,3-trimethyl substitution pattern that characterizes this compound .
The nitrogen atom of the azabicyclic system forms a sulfonamide linkage with a para-substituted aniline group . This sulfonyl group (-SO2-) serves as a linker between the azabicyclic moiety and the aromatic ring, creating a specific spatial arrangement and electronic distribution that may influence the compound's physical properties and potential biological activities . The para-position of the aromatic ring bears an amino (-NH2) group, completing the aniline portion of the molecule .
Molecular Representation
The molecular structure of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine can be visualized in both 2D and 3D representations, as indicated in the chemical databases . These representations are essential for understanding the spatial arrangement and connectivity of atoms within the molecule. The compound contains 21 heavy atoms (non-hydrogen atoms) with a total of 2 undefined atom stereocenters . These stereocenters are particularly relevant when considering the three-dimensional conformation of the molecule and its potential interactions with biological targets.
The compound's topological structure reveals several key features:
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A bicyclic ring system with a bridged structure
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A tertiary sulfonamide functional group
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A para-substituted aniline moiety
These structural elements together create a unique molecular framework that distinguishes this compound from other sulfonamides and determines its chemical behavior and potential biological interactions.
Physical and Chemical Properties
Basic Physical Properties
The fundamental physical properties of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine are summarized in Table 2, providing essential information for researchers working with this compound .
Table 2: Physical Properties of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 308.4 g/mol | Computed by PubChem 2.1 |
| Exact Mass | 308.15584919 Da | Computed by PubChem 2.1 |
| Monoisotopic Mass | 308.15584919 Da | Computed by PubChem 2.1 |
| Heavy Atom Count | 21 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 503 | Computed by Cactvs 3.4.8.18 |
These physical properties are important for analytical identification, purification, and characterization of the compound. The molecular weight of 308.4 g/mol places this compound in a range often considered favorable for drug-like molecules, as specified by Lipinski's Rule of Five, a commonly used guideline in medicinal chemistry for predicting drug-likeness .
Computed Chemical Properties
Beyond the basic physical properties, several computed chemical properties provide insight into the potential behavior of this compound in biological systems and chemical reactions. These properties, summarized in Table 3, are derived from computational models and predictive algorithms .
Table 3: Computed Chemical Properties of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3-AA | 2.9 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 71.8 Ų | Computed by Cactvs 3.4.8.18 |
| Undefined Atom Stereocenter Count | 2 | Computed by PubChem |
| Covalently-Bonded Unit Count | 1 | Computed by PubChem |
The XLogP3-AA value of 2.9 suggests moderate lipophilicity, indicating that the compound has a balanced hydrophobic-hydrophilic profile that may facilitate membrane permeability while maintaining reasonable aqueous solubility . This property is particularly relevant for potential pharmaceutical applications, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.
The hydrogen bond donor count (1) and acceptor count (4) indicate the compound's capacity to form hydrogen bonds with biological targets or solvent molecules . With a topological polar surface area (TPSA) of 71.8 Ų, the compound falls within the range typically associated with good cell membrane permeability (TPSA < 140 Ų) . These properties collectively suggest that the compound may exhibit favorable drug-like characteristics from a physicochemical perspective.
Structure-Property Relationships
The aniline moiety contributes to the compound's ability to engage in hydrogen bonding through its amino group, which can act as a hydrogen bond donor . The para-substitution pattern on the aromatic ring creates a linear arrangement that may influence the compound's shape and its fit into binding pockets of potential biological targets .
The presence of two undefined stereocenters in the molecule suggests the possibility of stereoisomers with potentially different biological activities . This stereochemical aspect is an important consideration for researchers investigating structure-activity relationships and developing synthetic methodologies.
Biological and Pharmacological Properties
Sulfonamide-containing compounds have historically demonstrated a wide range of biological activities, including:
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Antimicrobial properties
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Enzyme inhibition (particularly carbonic anhydrase inhibitors)
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Anti-inflammatory effects
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Various receptor modulatory activities
The azabicyclo[3.2.1]octane scaffold appears in several biologically active compounds, including tropane alkaloids and their synthetic derivatives, which are known to interact with various neurotransmitter systems. The rigid bicyclic structure can facilitate specific binding to receptor sites and enzyme active centers.
The presence of the aniline group introduces additional possibilities for hydrogen bonding with biological targets and potential for further derivatization to enhance biological activity or improve pharmacokinetic properties.
Comparative Analysis with Related Compounds
The search results include information on several structurally related compounds that share the 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core structure but differ in their attached functional groups. A comparison of these compounds provides insight into how structural modifications affect physical and chemical properties.
Table 4: Comparison of {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| {4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine | 345990-93-4 | C16H24N2O2S | 308.4 | Para-amino substitution on phenyl ring |
| 3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine | 543694-19-5 | C16H24N2O2S | 308.4 | Meta-amino substitution on phenyl ring |
| 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoic acid | 325830-48-6 | C17H23NO4S | 337.44 | Para-carboxylic acid substitution on phenyl ring |
| 6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine | 924764-38-5 | C15H21N5 | 271.36 | Direct attachment of purine ring instead of sulfonylphenyl group |
The most closely related compound is 3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine, which differs only in the position of the amino group on the phenyl ring (meta vs. para). This positional isomerism can significantly affect the compound's three-dimensional structure and electronic distribution, potentially leading to different biological activities despite identical molecular formulas and weights.
The replacement of the amino group with a carboxylic acid group, as in 4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoic acid, introduces greater acidity and hydrogen bond acceptor capacity, while reducing the hydrogen bond donor ability . This modification would significantly alter the compound's solubility profile and potential interaction with biological targets.
The most substantial structural difference is observed with 6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine, where the sulfonylphenyl group is replaced entirely with a purine ring system . This changes the compound's character from a sulfonamide to an N-substituted heterocycle, likely resulting in dramatically different biological activity profiles and physicochemical properties.
These structural comparisons highlight how relatively minor modifications to the core structure can lead to diverse compounds with potentially distinct biological activities and applications, underscoring the importance of structure-activity relationships in the development of functional molecules.
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